

Introduction: The Isoxazole Scaffold and the Significance of 3-(Chloromethyl)isoxazole

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Compound of Interest

Compound Name: 3-(Chloromethyl)isoxazole

Cat. No.: B1366078

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The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs such as the antibiotic Cloxacillin and the anti-inflammatory agent Valdecoxib.[1] The isoxazole moiety is prized for its metabolic stability and its ability to act as a bioisostere for other functional groups, participating in crucial non-covalent interactions like hydrogen bonding and π - π stacking.[2][3]

3-(Chloromethyl)isoxazole (CAS 57684-71-6) is a particularly valuable derivative.[4] It serves not as an end-product, but as a highly versatile synthetic intermediate. The presence of a reactive chloromethyl group at the 3-position provides a chemical handle for introducing a wide array of functionalities through nucleophilic substitution reactions.[5] This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, making it an essential building block in the discovery and development of novel therapeutic agents and agrochemicals.[4] This guide provides a detailed overview of its synthesis via a field-proven cycloaddition strategy and outlines the key analytical techniques for its unambiguous characterization.

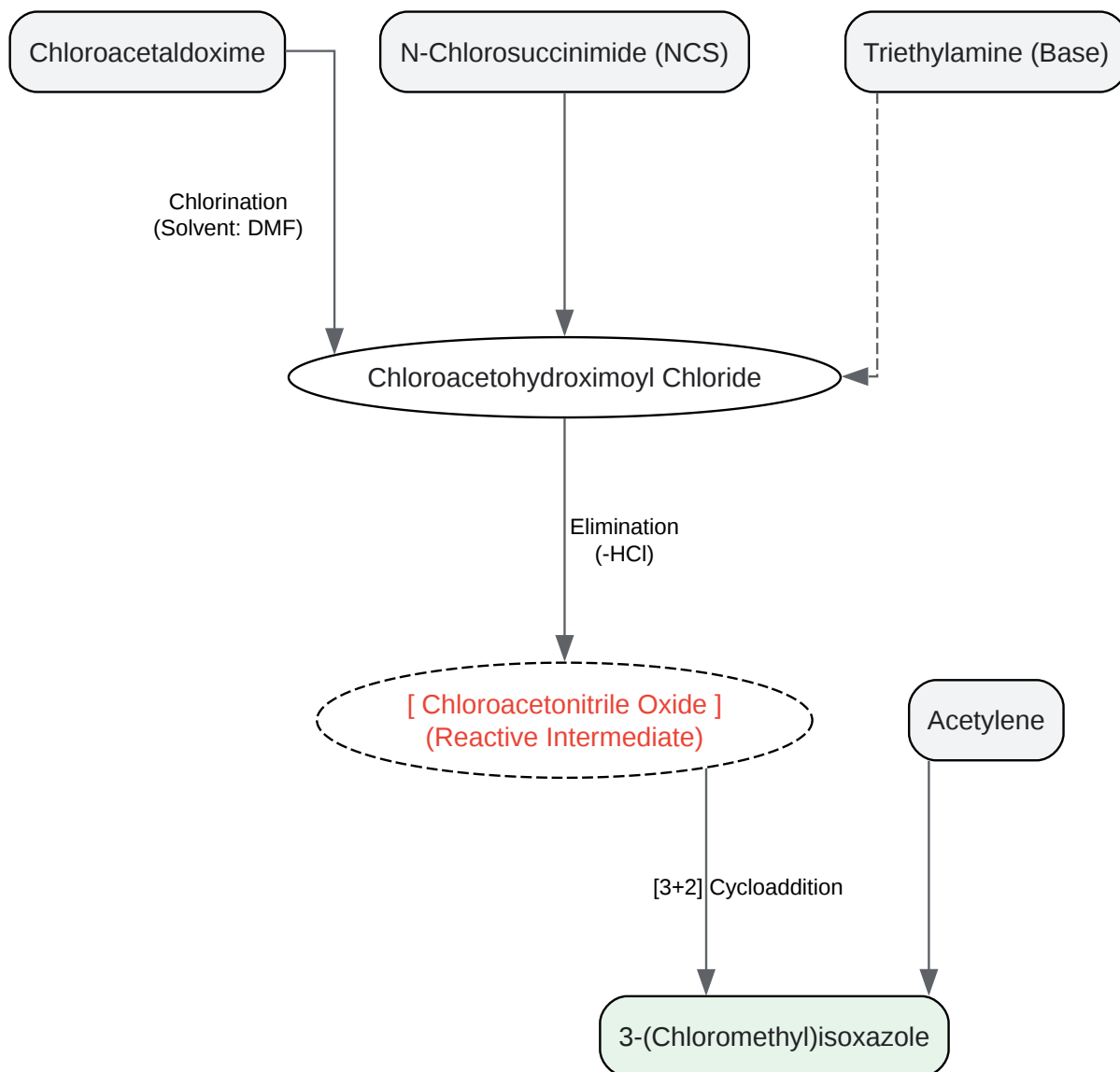
PART 1: Synthesis of 3-(Chloromethyl)isoxazole

The most direct and widely adopted method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][6] This pericyclic reaction is highly efficient and offers excellent control over regioselectivity. To synthesize **3-**

(chloromethyl)isoxazole, the strategy involves generating chloroacetonitrile oxide in situ and trapping it with an acetylene equivalent.

Causality-Driven Synthetic Strategy

The core of the synthesis is the in situ generation of the unstable chloroacetonitrile oxide ($\text{ClCH}_2\text{-C}\equiv\text{N}^+\text{-O}^-$) from a stable precursor. Chloroacetaldoxime is the logical starting material. The oxime is first converted to the corresponding hydroximoyl chloride via electrophilic chlorination. Subsequent treatment with a non-nucleophilic base eliminates hydrogen chloride, unmasking the highly reactive nitrile oxide dipole. This dipole is immediately consumed in the cycloaddition reaction with a dipolarophile (acetylene) present in the reaction mixture to prevent its dimerization into a furoxan byproduct.^[2]



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Caption: General workflow for the synthesis of **3-(chloromethyl)isoxazole**.

Field-Proven Experimental Protocol

This protocol describes a robust, two-step, one-pot synthesis of **3-(chloromethyl)isoxazole** from chloroacetaldoxime.

Step 1: Formation of Chloroacetohydroximoyl Chloride

- To a stirred solution of chloroacetaldoxime (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL per 1 g of oxime), add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C.
 - Causality: NCS serves as an efficient source of electrophilic chlorine to convert the oxime into the hydroximoyl chloride intermediate. DMF is an excellent polar aprotic solvent for this reaction. The low temperature helps to control the exothermicity of the reaction.^[7]
- Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition 3. Cool the reaction mixture containing the newly formed chloroacetoxyhydroximoyl chloride back to 0 °C. 4. Begin bubbling acetylene gas through the solution at a steady, moderate rate.

- Causality: Using a simple, unhindered alkyne like acetylene ensures the formation of a 3-substituted isoxazole without a substituent at the 5-position.
- Slowly add triethylamine (TEA) (1.1 eq) dropwise to the reaction mixture via a syringe pump over 1 hour.
- Causality: TEA is a non-nucleophilic base that facilitates the elimination of HCl from the hydroximoyl chloride to generate the reactive nitrile oxide dipole in situ. The slow addition ensures that the concentration of the nitrile oxide remains low, minimizing dimerization and maximizing the desired cycloaddition.^[7]
- After the addition is complete, allow the mixture to stir at room temperature overnight.

Step 3: Work-up and Purification 7. Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL). 8. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 9. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford **3-(chloromethyl)isoxazole** as the final product.

- Causality: Aqueous work-up removes the DMF solvent and triethylamine hydrochloride salt. Chromatographic purification is essential to separate the target compound from any unreacted starting materials or furoxan byproducts.

PART 2: Characterization of 3-(Chloromethyl)isoxazole

Unambiguous structural confirmation and purity assessment are critical. The following techniques and expected data provide a self-validating system for the synthesized product.

Data Presentation: Spectroscopic and Analytical Profile

Technique	Parameter	Expected Observation
Formula	Molecular Formula	C ₄ H ₄ ClNO[4]
Molecular Weight	Monoisotopic Mass	117.00 g/mol (for ³⁵ Cl isotope) [4]
¹ H NMR	Chemical Shift (δ)	~8.5 ppm (d, 1H, H-5); ~6.5 ppm (d, 1H, H-4); ~4.8 ppm (s, 2H, -CH ₂ Cl)
Coupling Constant (J)	J(H4-H5) ≈ 1.7-2.0 Hz	
¹³ C NMR	Chemical Shift (δ)	~160 ppm (C3); ~155 ppm (C5); ~105 ppm (C4); ~35 ppm (-CH ₂ Cl)
Mass Spec (EI)	Molecular Ion (M ⁺)	m/z 117 and 119 in an ~3:1 ratio, corresponding to ³⁵ Cl and ³⁷ Cl isotopes.
Key Fragments	m/z 82 [M-Cl] ⁺ ; m/z 68 [M-CH ₂ Cl] ⁺	
IR Spectroscopy	Wavenumber (cm ⁻¹)	~3140 (C-H stretch, ring), ~1600 (C=N stretch), ~1430 (C=C stretch), ~1150 (N-O stretch), ~750 (C-Cl stretch)[8] [9]

Expert Analysis of Characterization Data

- **NMR Spectroscopy:** In the ^1H NMR spectrum, the protons on the isoxazole ring (H-4 and H-5) appear as doublets with a small coupling constant, characteristic of their relationship in the five-membered ring. The H-5 proton is significantly downfield due to the deshielding effect of the adjacent oxygen atom. The chloromethyl protons ($-\text{CH}_2\text{Cl}$) appear as a sharp singlet, as there are no adjacent protons to couple with. The chemical shift of this singlet is a key diagnostic signal.^[10]
- **Mass Spectrometry:** The most definitive feature in the mass spectrum is the isotopic pattern of the molecular ion. The presence of a chlorine atom results in two peaks (M^+ and $\text{M}+2$) separated by two mass units, with a relative intensity ratio of approximately 3:1, which is the natural abundance of the ^{35}Cl and ^{37}Cl isotopes. This provides conclusive evidence for the presence of one chlorine atom in the molecule.^{[10][11]}
- **Infrared Spectroscopy:** The IR spectrum is useful for confirming the presence of the isoxazole ring and the chloroalkane function. The characteristic stretching vibrations for the $\text{C}=\text{N}$, $\text{C}=\text{C}$, and $\text{N}-\text{O}$ bonds confirm the integrity of the heterocyclic core.^[9]

Conclusion

3-(Chloromethyl)isoxazole is a high-value synthetic intermediate whose strategic importance lies in the dual reactivity of its structure: a stable, aromatic-like isoxazole core and a reactive chloromethyl side chain. The 1,3-dipolar cycloaddition pathway detailed herein represents an efficient and reliable method for its synthesis. Proper application of modern analytical techniques, particularly NMR and mass spectrometry, provides a robust framework for its characterization, ensuring the high purity required for subsequent applications in drug discovery and materials science. This guide offers researchers the foundational knowledge to confidently synthesize and validate this versatile chemical building block.

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